1-methyl-1'-{4-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}-1H,1'H-2,2'-biimidazole
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Description
The compound “1-methyl-1’-{4-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]phenyl}-1H,1’H-2,2’-biimidazole” is a complex organic molecule that contains several functional groups, including a biimidazole ring, a triazole ring, and a phenyl ring . These functional groups are common in many pharmaceuticals and materials due to their unique chemical properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the triazole and biimidazole rings . The triazole ring can be formed through a variety of methods, including the reaction of azides with alkynes .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The biimidazole and triazole rings are both heterocyclic compounds, meaning they contain atoms of at least two different elements .Mechanism of Action
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and applied research to explore its potential uses .
Properties
IUPAC Name |
5-methyl-3-[[4-[2-(1-methylimidazol-2-yl)imidazol-1-yl]phenyl]methyl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c1-12-20-15(22-21-12)11-13-3-5-14(6-4-13)24-10-8-19-17(24)16-18-7-9-23(16)2/h3-10H,11H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTFRGKHIIQLRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CC2=CC=C(C=C2)N3C=CN=C3C4=NC=CN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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